3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-14-17(12-16-9-10-19-20(13-16)28-15-27-19)22(26)25(18-6-2-1-3-7-18)21-8-4-5-11-24-21/h4-5,8-13,18H,1-3,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZMAFLOHQBSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under continuous flow conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using reagents like sodium cyanide or potassium cyanide.
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution; halogens for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Enamide/Cyanide Motifs
(a) (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile
- Key Differences: Amide Substituents: The target compound has a tertiary amide (N-cyclohexyl-N-pyridin-2-yl), while this analogue features a sulfonamide group (N-(2-formylphenyl)-4-methylbenzenesulfonamido). Functional Groups: Both share a benzodioxole core and cyano group, but the analogue includes a formylphenyl group and sulfonamide linkage.
- Implications :
- The sulfonamide in the analogue may enhance hydrogen-bonding capacity and acidity compared to the tertiary amide in the target compound.
- The tertiary amide in the target likely reduces polarity, improving lipid solubility and membrane permeability.
(b) (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide
- Key Differences: Amide Substituents: Secondary amide (N-phenyl) vs. tertiary amide (N-cyclohexyl-N-pyridin-2-yl) in the target. Additional Groups: The target includes a cyano group absent in this compound.
- Computational studies on the analogue reveal intramolecular charge transfer (ICT) and thermodynamic stability, suggesting similar analyses for the target compound could highlight cyano-induced effects.
Chalcone Derivatives with Benzodioxole Cores
- Example : 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones
- Key Differences: Backbone: Chalcones (α,β-unsaturated ketones) vs. enamide-cyano structure in the target. Functional Groups: Ketone in chalcones vs. cyano and amide in the target.
- Implications: Chalcones are known for π-π interactions and antioxidant properties, whereas the target’s cyano-amide system may prioritize steric and electronic modulation for specific binding interactions. Cyclized chalcone derivatives (e.g., ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate) exhibit rigid cyclohexene rings, contrasting with the target’s flexible enamide chain.
Pyrrolidine-Carboxylic Acid Derivatives
- Example: (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-{[3-(3-cyanophenyl)ureido]methyl}-1-methylpyrrolidine-3-carboxylic acid
- Key Differences: Core Structure: Pyrrolidine ring vs. linear enamide chain in the target. Functional Groups: Ureido and carboxylic acid groups vs. cyano and tertiary amide in the target.
- Implications :
- The pyrrolidine derivatives prioritize hydrogen-bonding (ureido) and ionic (carboxylic acid) interactions, whereas the target’s design emphasizes steric bulk and lipophilicity.
Comparative Data Table
*Calculated based on molecular formulas.
Key Research Findings and Implications
- Synthetic Accessibility: Chalcones and pyrrolidine derivatives are synthesized via condensation and cyclization, respectively , while the target compound likely requires specialized amidation and cyano-group introduction.
- Electronic Properties: The cyano group in the target and analogue may enhance nonlinear optical properties (e.g., hyperpolarizability), as seen in DFT studies of similar enamide systems .
- Biological Potential: Tertiary amides (target) and sulfonamides are common in drug design for improved bioavailability and target engagement, respectively.
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide is a member of the benzodioxole family and has garnered attention for its potential biological activities. This article aims to summarize the known biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H19N3O3
- Molecular Weight: 313.35 g/mol
- CAS Number: [Not available in the search results]
Structural Features
The compound features:
- A benzodioxole moiety, which is often associated with various biological activities.
- A cyano group that may enhance its reactivity and interaction with biological targets.
- A cyclohexyl group that could influence its lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole structure have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells, potentially through the activation of caspases .
- Modulation of ABC Transporters: Some related compounds have been identified as modulators of ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance in cancer therapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While specific data on this compound is limited, analogs have shown varying degrees of bioavailability and toxicity profiles.
Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of benzodioxole derivatives revealed that compounds with similar structural features to this compound exhibited potent cytotoxicity against human breast cancer cells (MCF7). The study concluded that these compounds could serve as promising leads for further development in cancer therapeutics .
Study 2: ABC Transporter Modulation
Another research focused on the modulation of ABC transporters by compounds derived from benzodioxole structures. It was found that these compounds could enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux mechanisms in resistant cancer cell lines .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide?
The compound can be synthesized via aldol condensation between a 1,3-benzodioxol-5-yl ketone and a cyano-substituted enamine precursor. For example, analogous chalcone derivatives (e.g., 1-(1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones) are prepared by base-catalyzed condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes . To introduce the pyridine and cyclohexylamine moieties, a multistep protocol involving coupling reactions with activated esters (e.g., ethyl chlorooxalate) and subsequent nucleophilic substitution with N-cyclohexylpyridin-2-amine is suggested. Key steps include:
Q. How should researchers validate the structural integrity of this compound?
Employ a combination of spectroscopic and crystallographic methods :
- IR spectroscopy to confirm the presence of cyano (~2200 cm⁻¹) and enamide (1650–1700 cm⁻¹) groups .
- ¹H/¹³C-NMR to resolve the cyclohexyl (δ 1.2–2.0 ppm) and pyridyl (δ 7.5–8.5 ppm) environments .
- Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve stereochemical ambiguities, particularly the E/Z configuration of the enamide .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?
Discrepancies in reaction yields or regioselectivity (e.g., during Michael additions or cyclization) may arise from steric hindrance from the cyclohexyl group or electronic effects of the benzodioxole ring. To address this:
- Perform DFT calculations (e.g., using Gaussian) to map transition states and identify kinetic vs. thermodynamic pathways .
- Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic interactions .
- Cross-reference crystallographic data (e.g., bond lengths/angles) with molecular dynamics simulations to assess conformational stability .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
The stereogenic centers in the cyclohexyl and pyridin-2-yl groups require precise control:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during enamide formation to induce asymmetry .
- Apply asymmetric catalysis (e.g., Ru-BINAP complexes) for hydrogenation of prochiral intermediates .
- Validate enantiopurity via HPLC with chiral columns (e.g., Chiralpak AD-H) and correlate retention times with computed CD spectra .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Benzodioxole substitution : Electron-rich groups (e.g., methoxy) at the 5-position enhance binding to aromatic receptors, as seen in related chalcone derivatives .
- Cyano group replacement : Switching to nitro or trifluoromethyl groups alters electron-withdrawing effects, impacting enzyme inhibition potency .
- Pyridine ring modifications : 3-Substituted pyridines show improved metabolic stability compared to 2-substituted analogs in pharmacokinetic assays .
Q. What analytical challenges arise in characterizing degradation products under physiological conditions?
Hydrolysis of the enamide or benzodioxole ring under acidic/basic conditions complicates stability studies:
- Use LC-MS/MS with collision-induced dissociation (CID) to identify fragments (e.g., m/z 149 for benzodioxole cleavage) .
- Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare degradation profiles with Arrhenius-predicted models .
Methodological Guidance
Q. How to address low crystallinity in X-ray studies of this compound?
Q. What regulatory considerations apply to handling this compound?
- The benzodioxole moiety is structurally similar to controlled precursors (e.g., PMK methyl glycidate). Ensure compliance with Schedule III of the MDA 1973 if synthesizing derivatives .
- Document synthesis steps and analytical data for DEA/FDA audits, focusing on impurity profiles (e.g., residual solvents ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
